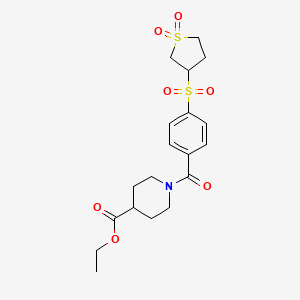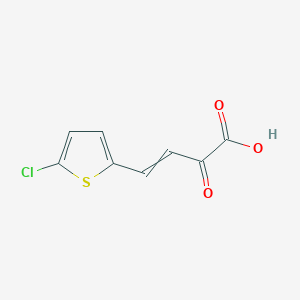![molecular formula C13H17NO2 B12638124 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide CAS No. 921607-21-8](/img/structure/B12638124.png)
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドは、その独特な構造とさまざまな分野における潜在的な用途で知られる有機化合物です。この化合物は、エチル鎖に結合したヒドロキシフェニル基の存在によって特徴付けられ、さらにメチルブテナミド部分に結合しています。化合物の構造により、さまざまな化学反応に関与することが可能になり、有機化学における貴重な研究対象となっています。
準備方法
合成経路と反応条件
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドの合成には、通常、4-ヒドロキシフェネチルアミンと3-メチルブト-2-エノイルクロリドを制御された条件下で反応させることが含まれます。この反応は通常、トリエチルアミンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します。その後、反応混合物は再結晶化またはクロマトグラフィーなどの標準的な技術を使用して精製し、目的の生成物を高収率および高純度で得ます。
工業生産方法
工業的な設定では、N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドの生産は、連続フロー反応器を使用して拡大することができます。これらの反応器により、温度や圧力などの反応条件を正確に制御することができ、製品品質の一貫性を確保できます。反応パラメータの監視と制御のための自動システムを使用することにより、生産プロセスの効率と安全性がさらに向上します。
化学反応の分析
反応の種類
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドは、次のようなさまざまな種類の化学反応を起こします。
酸化: ヒドロキシフェニル基は、キノンを形成するために酸化される可能性があります。
還元: アミド部分のカルボニル基は、アミンを形成するために還元される可能性があります。
置換: ヒドロキシ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アルコキシドやアミンなどの求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: キノンやその他の酸化された誘導体。
還元: アミンやアルコール。
置換: 使用した求核剤に応じて、さまざまな置換された誘導体。
科学研究への応用
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシフェニル基は、酵素や受容体と相互作用し、その活性を調節することができます。化合物の構造により、酸化還元反応に関与することができ、酸化ストレスや炎症などの細胞プロセスに影響を与えます。
類似の化合物との比較
類似の化合物
- N-[2-(4-ヒドロキシフェニル)エチル]-3-フェニルプロプ-2-エナミド
- N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミド
独自性
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブト-2-エナミドは、独特な化学反応性と生物活性を付与する特定の構造的特徴のためにユニークです。さまざまな化学反応を起こし、生物学的標的と相互作用する能力により、研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
- N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
921607-21-8 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16) |
InChIキー |
ITAIDFOIVHSPNR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)NCCC1=CC=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
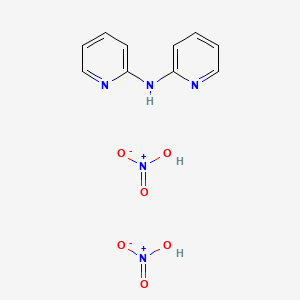
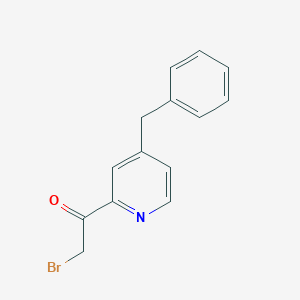
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
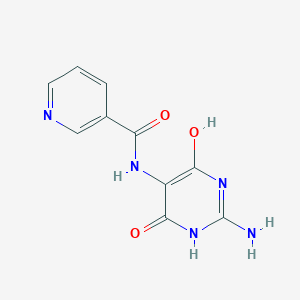
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
